REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH3:12])[CH:8]=2)[N:3]=1.[NH4+].[NH4+].[O-]S(OOS([O-])(=O)=O)(=O)=O.[CH3:25][OH:26].S(=O)(=O)(O)O>O>[CH3:1][C:2]1[CH:11]=[C:10]([CH2:25][OH:26])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH3:12])[CH:8]=2)[N:3]=1 |f:1.2.3|
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Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
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CC1=NC2=CC=C(C=C2C=C1)C
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Name
|
ammonium peroxodisulfate
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Quantity
|
29.1 g
|
Type
|
reactant
|
Smiles
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[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 hours
|
Duration
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24 h
|
Type
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WAIT
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Details
|
After the reaction mixture was left
|
Type
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TEMPERATURE
|
Details
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to cool
|
Type
|
CUSTOM
|
Details
|
methanol was evaporated under a reduced pressure
|
Type
|
ADDITION
|
Details
|
by adding sodium carbonate
|
Type
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EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by column chromatography (silica gel 200 g, developing solvent: chloroform:ethyl acetate:triethyamine=1:1:0.01)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=CC=C(C=C2C(=C1)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |